molecular formula C10H10Cl2O2 B13570583 3-(3,4-Dichlorophenyl)butanoic acid

3-(3,4-Dichlorophenyl)butanoic acid

Cat. No.: B13570583
M. Wt: 233.09 g/mol
InChI Key: IHYQKMRJUMQJSB-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)butanoic acid is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)butanoic acid typically involves the reaction of 3,4-dichlorobenzene with butanoic acid derivatives. One common method is the reaction of 3,4-dichlorobenzene with butyronitrile, followed by hydrolysis to yield the desired butanoic acid derivative . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

3-(3,4-Dichlorophenyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)butanoic acid

InChI

InChI=1S/C10H10Cl2O2/c1-6(4-10(13)14)7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

IHYQKMRJUMQJSB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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